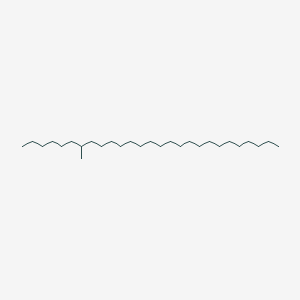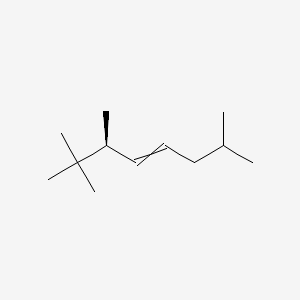
(3S)-2,2,3,7-tetramethyloct-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-2,2,3,7-tetramethyloct-4-ene is an organic compound characterized by its unique structure, which includes a chiral center at the third carbon. This compound belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the chiral center makes this compound optically active, meaning it can rotate plane-polarized light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,2,3,7-tetramethyloct-4-ene can be achieved through various synthetic routes. One common method involves the use of Grignard reagents, where a suitable alkyl halide reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent then reacts with an appropriate aldehyde or ketone to form the desired alkene through a series of steps involving protonation and dehydration.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process often includes steps for purification, such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-2,2,3,7-tetramethyloct-4-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the alkene to an alkane.
Substitution: Halogenation reactions, where halogens such as bromine or chlorine are added across the double bond, forming vicinal dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of vicinal dihalides.
Scientific Research Applications
(3S)-2,2,3,7-tetramethyloct-4-ene has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-2,2,3,7-tetramethyloct-4-ene exerts its effects depends on the specific reaction or application. In catalytic hydrogenation, for example, the compound adsorbs onto the catalyst surface, where hydrogen atoms are added to the carbon-carbon double bond, converting it to a single bond. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(3R)-2,2,3,7-tetramethyloct-4-ene: The enantiomer of the compound, differing only in the configuration at the chiral center.
2,2,3,7-tetramethyloctane: The fully saturated analog without the double bond.
2,2,3,7-tetramethylhex-4-ene: A similar compound with a shorter carbon chain.
Uniqueness
(3S)-2,2,3,7-tetramethyloct-4-ene is unique due to its specific chiral configuration and the presence of the double bond, which imparts distinct chemical reactivity and potential biological activity compared to its analogs and enantiomers.
Properties
CAS No. |
63865-57-6 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
(3S)-2,2,3,7-tetramethyloct-4-ene |
InChI |
InChI=1S/C12H24/c1-10(2)8-7-9-11(3)12(4,5)6/h7,9-11H,8H2,1-6H3/t11-/m0/s1 |
InChI Key |
MVLRBEDWKMDLMV-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C=CCC(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)CC=CC(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)

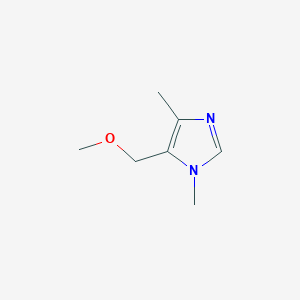
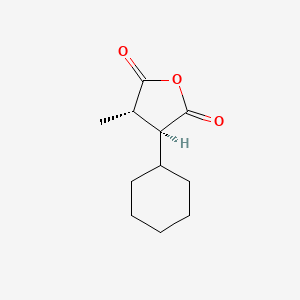

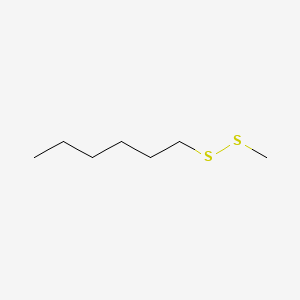

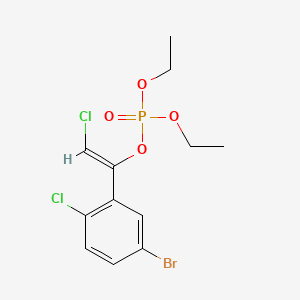
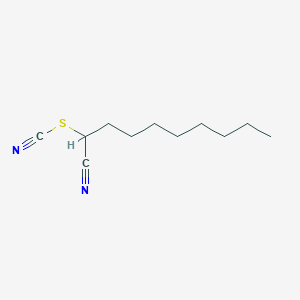
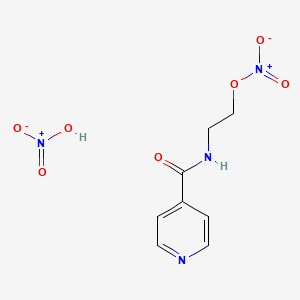
![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)

